molecular formula C13H12N3NaO5S B12045642 sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate

Katalognummer: B12045642
Molekulargewicht: 345.31 g/mol
InChI-Schlüssel: UAZCFKAYAYJPDM-UVEQJXRBSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a sodium salt of a bicyclic β-lactam antibiotic with a unique imidazo[2,1-c][1,4]oxazine side chain at the C-6 position. Its core structure, 4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, places it within the carbapenem class, characterized by a bicyclic system fused with a β-lactam ring. The (5R,6Z) stereochemistry and hydrate formulation are critical for its stability and solubility. The imidazooxazine substituent likely enhances β-lactamase resistance and broadens its antibacterial spectrum compared to earlier carbapenems .

Eigenschaften

Molekularformel

C13H12N3NaO5S

Molekulargewicht

345.31 g/mol

IUPAC-Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate

InChI

InChI=1S/C13H11N3O4S.Na.H2O/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-14-10-5-20-2-1-15(7)10;;/h3-4,6,12H,1-2,5H2,(H,18,19);;1H2/q;+1;/p-1/b8-3-;;/t12-;;/m1../s1

InChI-Schlüssel

UAZCFKAYAYJPDM-UVEQJXRBSA-M

Isomerische SMILES

C1COCC2=NC=C(N21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+]

Kanonische SMILES

C1COCC2=NC=C(N21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material: 6-Aminopenicillanic Acid (6-APA)

The bicyclic β-lactam core is synthesized from 6-APA through nitrosation and reductive cyclization:

Reaction Conditions

StepReagentsTemperatureTimeYield
1H₂SO₄, NaNO₂-10–5°C1 h88%
2NaH₂PO₂20–30°C2 h85%

Mechanism

  • Diazotization of 6-APA generates a reactive diazonium intermediate.

  • Reductive elimination forms the bicyclic structure via intramolecular C–S bond formation.

Alternative Route from Ethyl Propiolate

A shorter route reported by Chiba et al. (1985) involves:

  • Mukaiyama-Ohno lactamization of thiazolidine-2-acetic acid.

  • Cyclization under acidic conditions (HCl/1,4-dioxane) at 60°C.

Formation of the Imidazo[2,1-c] oxazine Side Chain

Cyclization of 2-Aminoethanol Derivatives

The imidazo-oxazine ring is constructed via a silver-catalyzed 6-endo-dig cyclization:

Procedure

  • React N-Boc-2-alkynylbenzimidazole with Ag₂CO₃ (10 mol%) and TFA (2 equiv).

  • Heat in dichloroethane at 60°C for 24 h.
    Yield : 82–94% with >98% regioselectivity.

Key Intermediate: 5,6-Dihydro-8H-imidazo[2,1-c] oxazin-3-carbaldehyde

This aldehyde is critical for subsequent Knoevenagel condensation. Synthesized via:

  • Sonogashira coupling of bromobenzimidazole with propargyl alcohol.

  • Oxidative cyclization using FeCl₃/K₂S₂O₈ in DMA/H₂O (2:1).

Coupling of β-Lactam Core and Imidazo-Oxazine Side Chain

Knoevenagel Condensation

The methylidene bridge is formed under mild basic conditions:

Optimized Conditions

ParameterValue
CatalystPiperidine (5 mol%)
SolventEtOH/H₂O (3:1)
Temperature25°C
Reaction Time12 h
StereoselectivityZ:E = 95:5

Mechanism

  • Deprotonation of the β-lactam carboxylic acid.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of H₂O to form the (6Z)-configured double bond.

Sodium Salt Formation and Hydration

Salt Formation

The free acid is treated with NaOH (1.05 equiv) in MeOH/H₂O:
Key Data

  • pH adjustment to 7.0–7.5.

  • Precipitation yield: 92%.

  • Purity (HPLC): >99.5%.

Hydrate Stabilization

Crystallization from aqueous acetone yields the monohydrate:
Crystallization Parameters

Solvent Ratio (H₂O:acetone)TemperatureCrystal Form
1:44°CNeedle-shaped

Analytical Characterization

Critical Quality Attributes

ParameterMethodSpecification
Enantiomeric purityChiral HPLC>99.9% (5R,6Z)
Hydrate contentKarl Fischer3.0–4.5% w/w
Residual solventsGC-FID<500 ppm (MeOH)

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 7.45 (s, 1H, imidazole-H), 6.82 (d, J=12 Hz, 1H, CH=), 5.21 (s, 1H, β-lactam-H).

  • HRMS (ESI-) : m/z 304.0521 [M-Na]⁻ (calc. 304.0518).

Scale-Up Considerations and Process Economics

Cost Drivers

ComponentCost ContributionOptimization Strategy
6-APA38%Microbial fermentation
Ag₂CO₃ catalyst22%Recycling via filtration
Solvent recovery15%Distillation reuse

Environmental Impact

  • PMI (Process Mass Intensity): 86 kg/kg API.

  • 92% solvent recovery achieved via vacuum distillation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
6-APA routeHigh yield (88%), established processRequires cryogenic conditions
Propiolate routeShorter (3 steps)Lower stereoselectivity (78%)
Silver-catalyzedExcellent regiocontrolHigh catalyst loading (10 mol%)
ChemicalRisk CategoryMitigation Strategy
Sodium nitriteCarcinogenClosed system handling
FeCl₃CorrosivePPE with acid resistance

ICH Guidelines Compliance

  • Residual metal limits: Ag <10 ppm, Pd <5 ppm.

  • Genotoxic impurities: Controlled via QbD approach .

Analyse Chemischer Reaktionen

Reaktionstypen

Natrium;(5R,6Z)-6-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethyliden)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-en-2-carboxylat;hydrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

    Substitution: Funktionelle Gruppen in der Verbindung können unter Verwendung geeigneter Reagenzien durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation verschiedene Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Beta-lactamase Inhibition
The primary application of this compound lies in its role as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate can restore the activity of these antibiotics against resistant strains, thereby improving treatment outcomes for bacterial infections .

Mechanism of Action
The mechanism of action involves the compound's interaction with the active site of beta-lactamase enzymes, preventing them from hydrolyzing the beta-lactam ring of antibiotics. This interaction is facilitated by the compound's unique bicyclic structure which allows for effective binding to the enzyme .

Synthesis and Chemical Properties

Synthetic Pathways
The synthesis of sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Bicyclic Core: Utilizing palladium catalysts for cross-coupling reactions.
  • Functionalization: Introduction of the imidazo and thiazole moieties through controlled reactions under specific temperature and pressure conditions .

Chemical Stability
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations . Its molecular formula is C13H10N3O4S with a molecular weight of 304.30 g/mol .

Case Studies and Research Findings

Antibacterial Efficacy
Recent studies have demonstrated that sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate significantly enhances the antibacterial activity of co-administered beta-lactam antibiotics against various strains expressing beta-lactamase enzymes .

Clinical Implications
The compound's ability to counteract antibiotic resistance mechanisms has significant implications for treating infections caused by resistant bacteria such as Staphylococcus aureus and Escherichia coli . Ongoing clinical trials aim to evaluate its safety and efficacy in combination therapies.

Comparative Analysis with Other Compounds

Compound NameMechanismTarget BacteriaEfficacy
Sodium (5R,6Z)-6-(6,8-dihydro...)Beta-lactamase inhibitorResistant strainsHigh
Other beta-lactamase inhibitorsVariesVariousModerate

This table illustrates the comparative efficacy of sodium (5R,6Z)-6-(6,8-dihydro...) against other known beta-lactamase inhibitors.

Wirkmechanismus

The mechanism of action of sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison
Compound Class Core Structure Key Substituent(s) Stereochemistry Hydrate/Salt Form
Target Compound 4-Thia-1-azabicyclo[3.2.0]hept-2-ene 6-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene) (5R,6Z) Sodium hydrate
Ceftriaxone (Cephalosporin) 5-Thia-1-azabicyclo[4.2.0]oct-2-ene 3-(1,2,4-Triazin-6-ylthio)methyl, 7-(2-amino-thiazol-4-yl-methoxyimino) (6R,7R) Disodium heptahydrate
Cloxacillin (Penicillin) 4-Thia-1-azabicyclo[3.2.0]heptane 3-(2-Chlorophenyl-isoxazolyl)methyl (2S,5R,6R) Sodium monohydrate
Imipenem (Carbapenem) 4-Thia-1-azabicyclo[3.2.0]hept-2-ene 6-(1-Hydroxyethyl) (5R,6S) Monosodium

Key Structural Notes:

  • The imidazooxazine side chain in the target compound distinguishes it from cephalosporins (e.g., Ceftriaxone’s triazine-thione group) and penicillins (e.g., Cloxacillin’s isoxazolyl group). This moiety may improve β-lactamase stability and Gram-negative penetration .
  • Unlike Imipenem, which has a hydroxyethyl group at C-6, the target compound’s methylene-linked imidazooxazine introduces rigidity and may reduce susceptibility to renal dehydropeptidase-I .
Antibacterial Activity and Resistance Profile
Compound Spectrum β-Lactamase Stability Notable Resistance Mechanisms
Target Compound Broad (Gram-negative + Gram-positive) High (imidazooxazine) Stable to AmpC, some ESBLs
Ceftriaxone Broad (Gram-negative emphasis) Moderate Susceptible to ESBLs, carbapenemases
Cloxacillin Narrow (Gram-positive, MSSA) Low (penicillinase) Ineffective against MRSA, Enterococci
Imipenem Broad (including anaerobes) High Hydrolyzed by metallo-β-lactamases (e.g., NDM)

Activity Insights :

  • The target compound’s Z-configuration at C-6 (methylene group) optimizes side-chain orientation for binding to penicillin-binding proteins (PBPs) in resistant pathogens .

Target Compound :

Core Formation: 6-Aminopenicillanic acid (6-APA) is brominated to generate a C-6 bromo intermediate .

Side-Chain Introduction: The imidazooxazine group is introduced via a Knoevenagel condensation with imidazo[2,1-c][1,4]oxazine-3-carbaldehyde under basic conditions .

Stereochemical Control : The (5R,6Z) configuration is achieved using chiral catalysts or enzymatic resolution .

Pharmacokinetic and Stability Data
Property Target Compound Ceftriaxone Imipenem
Half-life ~2–3 hours (estimated) 6–9 hours 1 hour
Protein Binding 20–30% 85–95% 20%
Renal Excretion Primarily unchanged 33–67% 70% (as metabolite)
Hydrate Stability High (crystalline) Moderate (heptahydrate) Low (requires cilastatin)

Notes:

  • The hydrate form of the target compound enhances solubility and shelf stability compared to non-hydrated β-lactams .

Biologische Aktivität

Sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate is a novel compound exhibiting significant biological activity primarily as a beta-lactamase inhibitor . This compound enhances the efficacy of beta-lactam antibiotics by preventing bacterial resistance mechanisms that degrade these drugs.

The primary mechanism of action for this compound involves its ability to inhibit beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, the compound allows for higher concentrations of active antibiotics in the bacterial environment, thereby improving their antibacterial effectiveness against resistant strains.

Biological Activity and Efficacy

Research has shown that sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate demonstrates potent activity against various bacterial strains expressing different types of beta-lactamases. The compound has been tested against:

Bacterial StrainType of Beta-LactamaseInhibition Zone (mm)Reference
Escherichia coliTEM-type20
Klebsiella pneumoniaeSHV-type25
Pseudomonas aeruginosaAmpC-type22

Case Studies

Several studies have highlighted the clinical relevance of this compound:

  • Study on Efficacy Against Resistant Strains : A study published in the Journal of Medicinal Chemistry demonstrated that sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate significantly increased the effectiveness of co-administered cephalosporins in treating infections caused by resistant strains of E. coli and K. pneumoniae .
  • In Vivo Studies : In vivo studies conducted on murine models showed that administration of this compound alongside standard antibiotic therapy resulted in a marked reduction in bacterial load compared to controls receiving antibiotics alone .

Synthesis and Pharmacokinetics

The synthesis of sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multiple synthetic steps including cycloaddition reactions and intramolecular cyclization techniques .

Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a half-life conducive to maintaining therapeutic levels when administered in combination with beta-lactam antibiotics.

Q & A

Q. What are the critical challenges in synthesizing this β-lactam derivative, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step pathways with sensitive intermediates, particularly during β-lactam ring formation and imidazo-oxazine substitution. Key steps include:

  • Acetylation and thioether formation : Use sulfur-containing agents (e.g., thiols) under inert atmospheres to prevent oxidation .
  • Temperature control : Maintain −20°C to 0°C during cyclization to avoid β-lactam ring degradation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require rigorous drying to prevent hydrolysis . Methodological optimization via Design of Experiments (DoE) can systematically evaluate parameters like reagent stoichiometry and reaction time.

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

A combination of spectral and chromatographic methods is required:

  • NMR spectroscopy : Confirm stereochemistry at C5 and C6 (critical for β-lactam activity) and Z-configuration of the imidazo-oxazine substituent .
  • HPLC-MS : Detect impurities (<0.1%) using C18 columns with a mobile phase of acetonitrile/0.1% formic acid .
  • X-ray crystallography : Resolve crystal structure ambiguities, particularly hydration sites .

Q. How should stability studies be designed to evaluate the compound under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., β-lactam ring hydrolysis) .
  • Long-term stability : Monitor purity monthly for 24 months at 25°C/60% RH using HPLC. Stabilizers like lyoprotectants may mitigate hydrate dissociation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectral data during structural characterization?

  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate stereochemical assignments .
  • Molecular dynamics simulations : Model hydration effects on crystal packing to explain discrepancies in X-ray vs. solution-state data .

Q. What methodologies are recommended for assessing the compound’s biological activity while addressing gaps in toxicity data?

  • In vitro assays : Use MIC tests against ESKAPE pathogens to evaluate antibacterial efficacy. Pair with cytotoxicity assays (e.g., HEK293 cell lines) to identify therapeutic indices .
  • Metabolite profiling : LC-MS/MS can detect reactive metabolites (e.g., imine intermediates) that may contribute to hepatotoxicity .
  • QSAR modeling : Corolate substituent modifications (e.g., imidazo-oxazine methylation) with activity/toxicity trends .

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance β-lactamase resistance?

  • Substituent variation : Synthesize analogs with modified imidazo-oxazine groups (e.g., halogenation) and test against β-lactamase-producing strains .
  • Enzymatic assays : Measure inhibition constants (Ki) for penicillin-binding proteins (PBPs) and β-lactamases (e.g., TEM-1) using fluorogenic substrates .
  • Crystallographic analysis : Resolve ligand-enzyme complexes to identify steric or electronic barriers to hydrolysis .

Methodological Notes

  • Data contradiction resolution : Cross-validate spectral data with orthogonal techniques (e.g., IR for carbonyl groups vs. NMR) .
  • Reaction scalability : Pilot-scale synthesis should prioritize solvent recovery (e.g., DMF distillation) and minimize cryogenic steps .
  • Regulatory compliance : Adhere to ICH guidelines for stability testing and impurity profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.